molecular formula C11H14O4 B1517548 2-[4-(2-Methoxyethoxy)phenyl]acetic acid CAS No. 1019344-55-8

2-[4-(2-Methoxyethoxy)phenyl]acetic acid

Cat. No.: B1517548
CAS No.: 1019344-55-8
M. Wt: 210.23 g/mol
InChI Key: JPXYFPAHBJSIHB-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyethoxy)phenyl]acetic acid is a chemical compound with a molecular structure that includes a phenyl ring substituted with a methoxyethoxy group and an acetic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(2-Methoxyethoxy)phenyl]acetic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and 2-methoxyethanol.

  • Esterification: The hydroxyl group of 4-hydroxybenzoic acid is esterified with 2-methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate ester.

  • Hydrolysis: The ester is then hydrolyzed under basic conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(2-Methoxyethoxy)phenyl]acetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohols or aldehydes.

  • Substitution: Substitution reactions can occur at the phenyl ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Derivatives of the phenyl ring with different functional groups.

Scientific Research Applications

2-[4-(2-Methoxyethoxy)phenyl]acetic acid has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 2-[4-(2-Methoxyethoxy)phenyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-[4-(2-Methoxyethoxy)phenyl]acetic acid is similar to other phenylacetic acid derivatives, such as:

  • Phenylacetic acid: A simpler compound without the methoxyethoxy group.

  • 4-Methoxyphenylacetic acid: A compound with a methoxy group directly attached to the phenyl ring.

  • 2-(2-Methoxyethoxy)ethanol: A compound with a similar methoxyethoxy group but lacking the acetic acid moiety.

Uniqueness: The presence of the methoxyethoxy group in this compound provides unique chemical properties and reactivity compared to its similar compounds. This group enhances the compound's solubility and potential biological activity.

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Properties

IUPAC Name

2-[4-(2-methoxyethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-6-7-15-10-4-2-9(3-5-10)8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXYFPAHBJSIHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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